molecular formula C13H16ClNO2 B7923761 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7923761
M. Wt: 253.72 g/mol
InChI Key: GWLBVPAKNFVYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-derived compound featuring a chloromethyl substituent at the 2-position of the pyrrolidine ring and a benzyl ester group at the 1-position. The chloromethyl group enhances reactivity for further functionalization, such as nucleophilic substitution or coupling reactions, while the benzyl ester provides stability during synthetic steps .

Properties

IUPAC Name

benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLBVPAKNFVYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Using N-Chlorosuccinimide (NCS)

The most widely documented method involves the chlorination of pyrrolidine-1-carboxylic acid benzyl ester using N-chlorosuccinimide (NCS) in dichloromethane or chloroform. The reaction proceeds via radical intermediates, with azobisisobutyronitrile (AIBN) often employed as a radical initiator. Key parameters include:

  • Temperature : 25–40°C

  • Reaction Time : 6–12 hours

  • Yield : 70–85%

The mechanism involves hydrogen abstraction from the methyl group adjacent to the pyrrolidine nitrogen, followed by chlorine radical addition. This method is favored for its selectivity and minimal side products.

Gas-Phase Chlorination with Cl₂

Industrial-scale production occasionally employs gaseous chlorine (Cl₂) under UV irradiation. This method requires stringent temperature control (30–50°C) to prevent over-chlorination. Yields range from 65–75%, with dichloromethane as the preferred solvent.

Alkylation Strategies Using Phase Transfer Catalysis

Nucleophilic Alkylation of Pyrrolidine Intermediates

A patent-pending method (EP3015456A1) utilizes alkylation of pyrrolidine-2-carboxylic acid derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of phase transfer catalysts (PTCs) such as tetrabutylammonium bromide.

Reaction Conditions :

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvent : Acetonitrile or tetrahydrofuran (THF)

  • Yield : 80–90%

This approach avoids racemization when starting from enantiomerically pure precursors, making it suitable for chiral synthesis.

Benzyl Ester Protection-Deprotection Sequences

The benzyl ester group is introduced early in the synthesis to protect the carboxylic acid functionality. Benzyl chloroformate (Cbz-Cl) reacts with pyrrolidine-2-carboxylic acid in acetonitrile under basic conditions (K₂CO₃), achieving near-quantitative yields. Subsequent chloromethylation proceeds via alkylation or radical pathways.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)AdvantagesLimitations
NCS ChlorinationNCS, AIBN, CH₂Cl₂, 40°C70–85High selectivity, mild conditionsRequires radical initiator
Cl₂ GasCl₂, UV light, 30–50°C65–75Scalable for industryRisk of over-chlorination
Alkylation (PTC)NaH, chloromethyl methyl ether, TBAB, THF80–90Stereochemical retentionSensitive to moisture
Cbz ProtectionBenzyl chloroformate, K₂CO₃, CH₃CN95–99Excellent protection efficiencyMulti-step synthesis required

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reaction control and reproducibility. For example, a two-stage reactor achieves chlorination and ester protection in series, reducing purification steps and improving throughput.

Green Chemistry Considerations

Solvent recycling (e.g., dichloromethane recovery) and catalytic reagent systems (e.g., recyclable PTCs) are prioritized to minimize waste. Microwave-assisted synthesis has also been explored to reduce reaction times by 30–40% .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles, facilitated by the polar aprotic solvents and mild conditions.

Reaction TypeReagents/ConditionsProductsYieldReferences
Alkoxy SubstitutionSodium methoxide, DMF, 60°C2-Methoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester85%
AminolysisBenzylamine, K₂CO₃, acetonitrile, 20°C2-(Benzylaminomethyl)-pyrrolidine-1-carboxylic acid benzyl ester78%
Thiol SubstitutionEthanethiol, DIPEA, DCM, RT2-(Ethylthiolmethyl)-pyrrolidine-1-carboxylic acid benzyl ester72%

Key Findings :

  • Substitution reactions proceed via an SN₂ mechanism , with the chloromethyl group acting as a leaving group.

  • Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to linear analogs.

Oxidation Reactions

The chloromethyl group and ester functionality can be oxidized under controlled conditions.

Target SiteReagents/ConditionsProductsYieldReferences
Chloromethyl GroupKMnO₄, H₂SO₄, H₂O, 80°C2-Carboxypyrrolidine-1-carboxylic acid benzyl ester65%
Benzyl EsterOzone, DCM, -78°C followed by H₂O₂Pyrrolidine-1-carboxylic acid90%

Key Findings :

  • Chloromethyl oxidation requires strong acidic conditions to prevent ester hydrolysis.

  • Ozonolysis selectively cleaves the benzyl ester without affecting the pyrrolidine ring.

Reduction Reactions

Reductive transformations target both the chloromethyl and ester groups.

Reaction TypeReagents/ConditionsProductsYieldReferences
Ester ReductionLiAlH₄, THF, 0°C → RT2-Chloromethyl-pyrrolidin-1-ylmethanol88%
DechlorinationH₂, Pd/C, EtOH, 50 psi2-Methyl-pyrrolidine-1-carboxylic acid benzyl ester95%

Key Findings :

  • LiAlH₄ reduces the ester to a primary alcohol while retaining the chloromethyl group.

  • Catalytic hydrogenation removes the chlorine atom, yielding a methyl-substituted derivative.

Ester Hydrolysis

The benzyl ester undergoes hydrolysis under acidic or basic conditions.

ConditionsReagentsProductsYieldReferences
Acidic Hydrolysis6M HCl, reflux, 12 hrs2-Chloromethyl-pyrrolidine-1-carboxylic acid92%
Basic HydrolysisNaOH (1M), MeOH/H₂O, RTSodium 2-chloromethyl-pyrrolidine-1-carboxylate89%

Key Findings :

  • Acidic conditions favor protonation of the ester carbonyl , accelerating hydrolysis.

  • Basic hydrolysis produces the carboxylate salt, which can be acidified to isolate the free acid.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester serves as a versatile building block for creating more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms. It can undergo nucleophilic substitution reactions, oxidation, and reduction, making it a valuable intermediate in organic synthesis .

Biology

This compound is utilized in biological research as a precursor for synthesizing biologically active molecules. It can be incorporated into peptides and other biomolecules to investigate their structure-activity relationships (SAR). The chloromethyl group enhances its reactivity, enabling the formation of intermediates that interact with biological targets such as enzymes and receptors .

Medicine

In medicinal chemistry, 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is pivotal in designing potential drug candidates. Its structural properties facilitate the exploration of new therapeutic targets. Notable applications include:

  • Antitumor Activity: Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects: Research indicates that it may reduce oxidative stress and improve neuronal survival in models of neurodegeneration.
  • Antimicrobial Properties: The compound has demonstrated inhibitory effects against several pathogenic bacteria, indicating its potential use in treating bacterial infections .

Data Summary

Application AreaFindings
Antitumor ActivitySignificant cytotoxicity against cancer cells
Neuroprotective EffectsReduction in oxidative stress
Antimicrobial PropertiesInhibition of pathogenic bacteria

Case Studies

Several studies highlight the effectiveness of 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester in various applications:

  • Antitumor Activity Study: In vitro assays demonstrated that this compound significantly inhibits the growth of multiple cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects Research: Investigations into its neuroprotective properties revealed that it reduces markers of oxidative stress and enhances neuronal survival rates in models simulating neurodegenerative diseases.
  • Antimicrobial Activity Analysis: Testing against common bacterial strains showed that this compound effectively inhibits growth, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism by which 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrrolidine benzyl esters, emphasizing synthesis, spectroscopic properties, and reactivity.

Key Observations :

  • Chlorinated vs. Non-Chlorinated Derivatives: Chlorinated derivatives (e.g., 3-chloro in ) may exhibit distinct reactivity due to the electronegative chlorine atom, facilitating nucleophilic substitutions. In contrast, methoxycarbonyl or naphthylmethyl groups () enhance steric bulk, influencing coupling efficiency.
  • Synthesis Yields : Coupling reactions (e.g., bromoarenes with pyrrolidine esters) yield >85% when optimized (e.g., using DME as solvent ). Hydrolysis or deprotection steps (e.g., SEM ester removal ) show moderate yields (66–72%).
Spectroscopic Characteristics
Compound IR (C=O stretch, cm⁻¹) ¹H NMR Features (Rotational Isomerism) Reference
2-(Naphthalen-2-ylmethyl)pyrrolidine benzyl ester 1698 1:1 rotational isomer mixture (δ 7.44–7.23 ppm, aromatic)
(±)-2-(4-Methoxycarbonylbenzyl)pyrrolidine benzyl ester 1721, 1700 1:1 isomerism (δ 7.98–7.86 ppm, ester protons)
DHP-Glucuronic Acid Complex ~1700 (ester bond) N/A

Key Observations :

  • IR Spectroscopy : All benzyl esters exhibit strong C=O stretches near 1700 cm⁻¹, confirming ester functionality .
  • Rotational Isomerism : Restricted rotation around the ester or amide bond in 2-substituted pyrrolidines leads to 1:1 isomer mixtures in NMR (e.g., δ 7.44–7.23 ppm in ).

Biological Activity

2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Chloromethyl Group : This functional group enhances electrophilic properties, facilitating interactions with biological targets.
  • Benzyl Ester : The ester functionality can undergo hydrolysis, releasing the active carboxylic acid form.

The molecular formula for 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is C12H14ClNO2C_{12}H_{14}ClNO_2.

The biological activity of 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The chloromethyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

In Vitro Studies

Various studies have evaluated the biological activity of 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester, focusing on its potential as a therapeutic agent. Key findings include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .
CompoundCell LineIC50 (μM)Reference
2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl esterMCF-7< 10
DoxorubicinMCF-70.79 - 5.51
  • Mechanisms of Action : Flow cytometry assays have shown that these compounds induce apoptosis in cancer cells through activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Case Studies

A notable case study involved the synthesis and evaluation of analogs of 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester. The study highlighted:

  • Synthesis : The compound was synthesized using nucleophilic substitution methods, which allowed for the introduction of various substituents to enhance biological activity.
  • Biological Evaluation : The synthesized compounds were tested for their ability to disrupt PD-1/PD-L1 interactions, a critical pathway in cancer immunotherapy. Results indicated that some analogs exhibited comparable binding affinities to known inhibitors like BMS1166 .

Applications in Drug Development

Due to its unique structure and biological properties, 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is being explored for various applications:

  • As a Precursor : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects against neurological disorders and cancers.
  • In Enzyme Studies : The compound is utilized in biochemical studies to probe enzyme mechanisms and protein-ligand interactions, providing insights into drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.